

Unveiling the Spectroscopic Signature of Taiwanhomoflavone B: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **Taiwanhomoflavone B**, a C-methylated biflavone isolated from the twigs of Cephalotaxus wilsoniana. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that define the structure of this natural product.

Introduction

Taiwanhomoflavone B is a biflavonoid with the molecular formula C₃₂H₂₄O₁₀, identified by the CAS number 509077-91-2. Its structure has been elucidated through extensive spectroscopic analysis. This guide consolidates the key spectroscopic data and the methodologies used for their acquisition, providing a valuable resource for the scientific community.

Spectroscopic Data

The structural confirmation of **Taiwanhomoflavone B** relies on a combination of one- and twodimensional NMR spectroscopy, along with mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.



lon	Formula	Observed m/z	Calculated m/z
[M+H] ⁺	C32H25O10	569.1401	569.1397

¹H-NMR Spectroscopic Data (500 MHz, CDCl₃)

The ¹H-NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.



Position	δ (ppm)	Multiplicity	J (Hz)
3	6.62	S	
6	6.25	d	2.0
8	6.48	d	2.0
2'	7.42	d	2.0
5'	6.90	d	8.5
6'	7.45	dd	8.5, 2.0
6-Me	2.15	S	
2"	5.48	dd	12.5, 3.0
3"ax	3.15	dd	17.0, 12.5
3"eq	2.88	dd	17.0, 3.0
6"	6.18	S	_
2""	7.95	d	9.0
3'''	6.98	d	9.0
5""	7.35	d	2.0
6'''	7.32	dd	9.0, 2.0
8'''	7.15	d	9.0
5-OH	13.01	S	
7-OH	5.58	br s	-
4'-OH	5.75	br s	-
4"-OH	5.65	br s	-
7"-OH	5.60	br s	-
5"'-OH	12.98	S	-



¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃)

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule.

Position	δ (ppm)	Position	δ (ppm)
2	164.2	2"	79.8
3	102.9	3"	42.5
4	182.5	4"	197.1
5	161.8	5"	164.5
6	98.8	6"	96.5
7	164.8	7"	167.8
8	94.0	8"	109.5
9	157.8	9"	163.8
10	104.5	10"	102.5
1'	121.5	1"'	123.1
2'	128.5	2""	130.2
3'	114.8	3'''	116.1
4'	158.2	4""	162.1
5'	116.0	5'''	118.2
6'	130.5	6'''	128.8
6-Me	8.1		

Experimental Protocols

The spectroscopic data presented above were acquired using standard, well-established methodologies in the field of natural product chemistry.

Isolation of Taiwanhomoflavone B



Taiwanhomoflavone B was isolated from the twigs of Cephalotaxus wilsoniana. The dried and powdered plant material was extracted with a suitable solvent (e.g., methanol or ethanol). The resulting crude extract was then subjected to a series of chromatographic techniques, including column chromatography over silica gel and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a high-resolution mass spectrometer. The purified compound was dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was measured to determine the accurate molecular weight and elemental composition.

NMR Spectroscopy

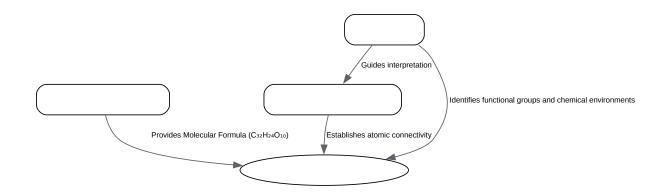
All NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl $_3$) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are given in Hertz (Hz). Standard pulse sequences were used to acquire the following spectra:

- ¹H-NMR: For the determination of proton chemical shifts and coupling constants.
- ¹³C-NMR: For the determination of carbon chemical shifts.
- COSY (Correlation Spectroscopy): To establish proton-proton correlations.
- HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which is crucial for assigning the connectivity of the molecular structure.

Logical Relationship of Spectroscopic Analysis

The process of elucidating the structure of **Taiwanhomoflavone B** follows a logical workflow, starting from the initial determination of its molecular formula to the detailed mapping of its atomic connectivity.





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Workflow for the structural elucidation of **Taiwanhomoflavone B**.

This diagram illustrates how the different spectroscopic techniques contribute to the final determination of the chemical structure. Mass spectrometry provides the foundational molecular formula. 1D-NMR experiments offer insights into the types of protons and carbons present, while 2D-NMR experiments connect these individual atoms to build the complete molecular framework.

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